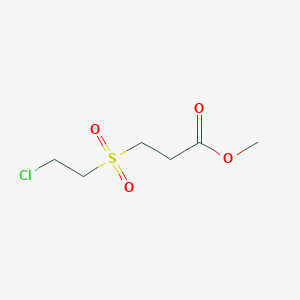
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is an organic compound with the molecular formula C6H11ClO4S It is a sulfonate ester that contains a chlorinated ethyl group
准备方法
Synthetic Routes and Reaction Conditions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanoic acid with methanol in the presence of a sulfonating agent such as chlorosulfonic acid. The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of methyl 3-[(2-chloroethyl)sulfonyl]propanoate often involves large-scale batch reactions. The process may include steps such as distillation and recrystallization to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and yield.
化学反应分析
Types of Reactions
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Products include various substituted sulfonate esters.
Oxidation: Sulfone derivatives are the primary products.
Reduction: The main product is the corresponding alcohol.
科学研究应用
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorinated ethyl group is particularly reactive, making it a useful intermediate in various chemical processes. The sulfonate group can also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
相似化合物的比较
Similar Compounds
- Methyl 3-(chlorosulfonyl)propanoate
- Ethyl 3-[(2-chloroethyl)sulfonyl]propanoate
- Methyl 3-[(2-bromoethyl)sulfonyl]propanoate
Uniqueness
METHYL 3-(2-CHLOROETHANESULFONYL)PROPANOATE is unique due to its specific combination of a chlorinated ethyl group and a sulfonate ester. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions, including substitution, oxidation, and reduction, further distinguishes it from similar compounds.
属性
分子式 |
C6H11ClO4S |
|---|---|
分子量 |
214.67 g/mol |
IUPAC 名称 |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
InChI 键 |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
规范 SMILES |
COC(=O)CCS(=O)(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(4-Nitrophenyl)furan-2-yl]-phenylmethanone](/img/structure/B273633.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)
![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)
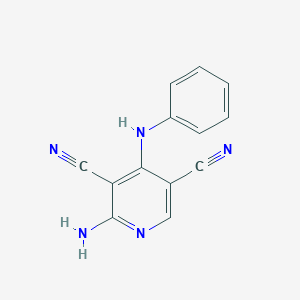
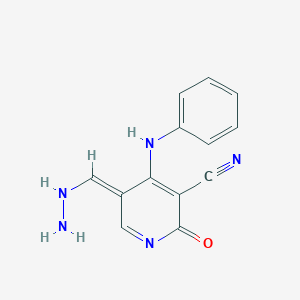
![13-Acetyl-5-cyclohexyl-1,13-diaza-tricyclo[10.3.1.0*2,7*]hexadeca-2,4,6-triene-8,16-dione](/img/structure/B273647.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)
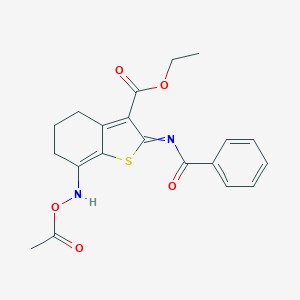
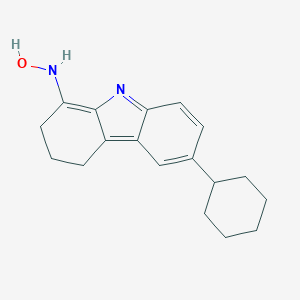
![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![Ethyl 5-(4-methylphenyl)sulfonyloxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate](/img/structure/B273656.png)
![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
